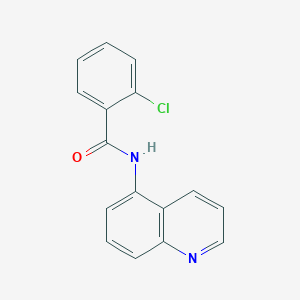

2-Chloro-N-quinolin-5-yl-benzamide

Description

The exact mass of the compound 2-chloro-N-5-quinolinylbenzamide is 282.0559907 g/mol and the complexity rating of the compound is 349. The solubility of this chemical has been described as 18.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-quinolin-5-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVMJGYZQLPLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-quinolin-5-yl-benzamide

Disclaimer: Publicly available scientific data specifically for 2-Chloro-N-quinolin-5-yl-benzamide is limited. This guide provides detailed information on the closely related isomer, 2-Chloro-N-(quinolin-8-yl)benzamide , which can serve as a valuable reference for researchers. A generalized synthesis protocol, adaptable for the 5-yl isomer, is also presented.

Core Chemical Properties

Table 1: Physicochemical Properties of 2-Chloro-N-(quinolin-8-yl)benzamide

| Property | Value | Source |

| CAS Number | 444112-59-8 | [1] |

| Molecular Formula | C₁₆H₁₁ClN₂O | [1] |

| Molecular Weight | 282.72 g/mol | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Not Available | [1] |

Synthesis and Experimental Protocols

A general and plausible method for the synthesis of N-quinolinyl-benzamides involves the acylation of an aminoquinoline with a benzoyl chloride. This approach can be adapted for the synthesis of this compound.

Generalized Synthesis Protocol

This protocol is a standard method for amide bond formation.

Objective: To synthesize 2-Chloro-N-(quinolin-5-yl)benzamide.

Materials:

-

5-Aminoquinoline

-

2-Chlorobenzoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Dissolution: Dissolve 5-aminoquinoline and a tertiary amine base in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Slowly add a solution of 2-chlorobenzoyl chloride in the same anhydrous solvent to the stirred solution of 5-aminoquinoline at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. However, quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. Further research is required to elucidate the specific biological functions of this particular compound.

References

An Overview of 2-Chloro-N-quinolin-5-yl-benzamide and its Chemical Class

A Technical Brief for Researchers, Scientists, and Drug Development Professionals

Note on Data Availability: An extensive search of publicly available scientific literature and patent databases for "2-Chloro-N-quinolin-5-yl-benzamide" (CAS Number 444112-59-8) did not yield specific in-depth technical data, including quantitative biological activity, detailed experimental protocols for its unique synthesis, or established signaling pathways. The information presented herein is therefore based on the broader class of N-quinolinyl-benzamides and related quinoline derivatives to provide a contextual understanding for researchers.

General Synthesis of N-Quinolinyl-Benzamides

The synthesis of N-quinolinyl-benzamides typically involves the condensation of a quinoline amine with a benzoyl chloride.[1] This straightforward acylation reaction is a common method for forming the amide bond that links the quinoline and benzamide moieties.

Generalized Experimental Protocol:

A standard laboratory procedure for the synthesis of a compound in this class, such as an isomer of the target compound, is as follows:

-

Reactant Preparation: An appropriate aminoquinoline (e.g., 5-aminoquinoline) is dissolved in a suitable aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF), often in the presence of a base to act as an acid scavenger.

-

Acylation: The corresponding 2-chlorobenzoyl chloride is added dropwise to the solution of the aminoquinoline, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is typically poured into water or a dilute acidic solution to precipitate the crude product. The solid is then collected by filtration.

-

Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final N-quinolinyl-benzamide product.

Characterization of the final product would be performed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Generalized Synthesis Workflow

Caption: Generalized synthesis of this compound.

Potential Biological Activities of the Quinoline-Benzamide Scaffold

While no specific biological data was found for this compound, the quinoline nucleus is a well-established pharmacophore present in a wide range of biologically active compounds.[2][3] Derivatives of quinoline have been investigated for a multitude of therapeutic applications.[4][5]

The benzamide moiety is also a common feature in many pharmaceuticals and contributes to the molecule's ability to form hydrogen bonds with biological targets.

Based on studies of related quinoline derivatives, compounds with a similar scaffold may exhibit one or more of the following activities:

-

Anticancer Activity: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of DNA synthesis and the induction of oxidative stress.[2][3] The substitution pattern on the quinoline ring can significantly influence this activity.[2]

-

Antimicrobial and Antifungal Activity: The quinoline scaffold is a core component of many antibacterial and antifungal agents.[6] For instance, certain quinoline-benzamide derivatives have shown potential as antifungal biofilm inhibitors.

-

Anti-inflammatory Activity: Some quinoline derivatives have been investigated for their anti-inflammatory properties.

-

Antimalarial Activity: The quinoline core is famously found in antimalarial drugs like chloroquine and quinine.[3]

It is important to emphasize that the presence and potency of any of these activities are highly dependent on the specific substitution pattern of the molecule. The chloro-substituent and the position of the benzamide linkage at the 5-position of the quinoline ring would uniquely influence the compound's physicochemical properties and its interaction with biological targets. Without empirical data, the biological profile of this compound remains speculative.

Data Presentation and Visualization

Due to the absence of specific quantitative data for this compound in the public domain, the creation of structured data tables for parameters such as IC50 values, Ki, or pharmacokinetic data is not possible at this time. Similarly, without knowledge of the compound's specific biological targets and mechanism of action, a diagram of its signaling pathway cannot be constructed.

Conclusion

This compound belongs to a class of compounds with a high potential for biological activity, given the established pharmacological importance of the quinoline and benzamide scaffolds. However, there is a notable lack of specific research and data for this particular isomer. This presents an opportunity for further investigation by researchers in the field of medicinal chemistry and drug discovery. The general synthetic route is likely to be straightforward, allowing for the synthesis of this compound for screening and biological evaluation. Future studies are required to elucidate the specific biological activities and therapeutic potential of this compound.

References

- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. benthamscience.com [benthamscience.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-quinolin-5-yl-benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic route for 2-Chloro-N-quinolin-5-yl-benzamide, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis involves the acylation of 5-aminoquinoline with 2-chlorobenzoyl chloride. This method is a standard and widely used approach for the formation of N-aryl amides.[1][2]

Proposed Synthetic Pathway

The synthesis of this compound is predicated on the nucleophilic attack of the amino group of 5-aminoquinoline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 5-Aminoquinoline | C₉H₈N₂ | 144.17 | Starting Material |

| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | Acylating Agent |

| Pyridine | C₅H₅N | 79.10 | Base/Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | Quenching/Washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent |

| Hexane | C₆H₁₄ | 86.18 | Eluent |

Table 2: Experimental Parameters

| Parameter | Value |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2-4 hours |

| Purification Method | Column Chromatography |

| Expected Yield | 80-95% (based on similar reactions) |

Experimental Protocol

This protocol is a generalized procedure based on standard acylation reactions of aromatic amines.[3]

1. Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-aminoquinoline (1.0 eq).

-

Dissolve the 5-aminoquinoline in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

2. Acylation:

-

In a separate flask, dissolve 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM.

-

Add the 2-chlorobenzoyl chloride solution dropwise to the cooled 5-aminoquinoline solution over a period of 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up:

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Use a solvent system of ethyl acetate and hexane, starting with a low polarity mixture and gradually increasing the polarity to elute the product.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data is extrapolated from similar compounds.[4][5][6]

Table 3: Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the quinoline and benzoyl rings are expected in the range of δ 7.0-9.0 ppm. The amide proton (NH) is expected to appear as a broad singlet at δ 9.5-10.5 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The carbonyl carbon of the amide is expected around δ 165-170 ppm. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₁₆H₁₁ClN₂O, MW: 282.73 g/mol ) and an isotopic peak [M+2]⁺ due to the presence of the chlorine atom. |

| Melting Point | Expected to be a solid with a distinct melting point. |

Mandatory Visualization

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Synthesis of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-quinolin-5-yl-benzamide derivatives, a class of compounds with significant potential in medicinal chemistry. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic workflows for clarity.

Core Synthesis Strategies

The synthesis of N-quinolinyl-benzamide derivatives often involves a multi-step approach. A common strategy is the amidation reaction between a substituted quinoline amine and a benzoyl chloride. However, more complex derivatives, such as those with substitutions on the quinoline ring, may require a more elaborate synthetic sequence. A representative three-step synthesis for a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, provides a foundational methodology that can be adapted for various derivatives. This process includes N-oxidation, C2-amide formation, and a subsequent nucleophilic aromatic substitution (SNAr) reaction.[3][4]

The following sections detail the experimental protocols and data for the synthesis of key intermediates and final compounds, drawing from established methodologies.

Experimental Protocols

Protocol 1: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide[3][4]

This protocol is a prime example of a robust method to synthesize a substituted N-quinolinyl-benzamide.

Step 1: N-Oxidation of 4,7-dichloroquinoline

-

To a solution of 4,7-dichloroquinoline in chloroform, add m-chloroperoxybenzoic acid (m-CPBA).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, 4,7-dichloroquinoline 1-oxide, can be isolated and purified. The reported yield for this step is 81%.[3]

Step 2: C2-Amide Formation

-

In a reaction vial, combine benzonitrile and concentrated sulfuric acid (97%).

-

Stir the mixture for 1 minute at room temperature.

-

Add a solution of the N-oxide from Step 1 in dichloromethane.

-

Seal the reaction system and heat it to 70°C for 24 hours.

-

After completion, as monitored by TLC, perform a work-up with ethyl acetate and brine to isolate the product, N-(4,7-dichloroquinolin-2-yl)benzamide. This step has a reported yield of 92%.[4]

Step 3: C4-Nucleophilic Aromatic Substitution (SNAr)

-

Combine the N-(4,7-dichloroquinolin-2-yl)benzamide from Step 2 with morpholine and potassium carbonate in dimethylformamide (DMF).

-

Heat the reaction mixture to 120°C for 24 hours.

-

The regioselective displacement of the C4-chlorine atom yields the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. This final step also has a reported yield of 92%.[3][4]

General Workflow for the Three-Step Synthesis

Caption: Workflow for the three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.

Data Presentation

The following tables summarize key quantitative data for representative compounds synthesized through similar methodologies.

Table 1: Physicochemical and Yield Data for Synthesized Benzamide Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 3 | C₁₆H₁₀Cl₂N₂O | 317.17 | - | 92 | [4] |

| 4 | C₂₀H₁₈ClN₃O₂ | 367.83 | - | 92 | [4] |

| 12d | C₁₇H₁₅ClN₃O₂ | 328.78 | 113-116 | 73.8 | [5] |

| 12e | C₂₀H₂₁ClN₃O₂ | 370.86 | 125-127 | 75.7 | [5] |

| 12g | C₁₆H₁₂ClFN₃O₂ | 332.74 | 107-109 | 75.9 | [5] |

| 12j | C₁₆H₁₂Cl₂N₃O₂ | 349.19 | 149-151 | 79.3 | [5] |

| 12m | C₁₈H₁₇ClN₃O₂ | 342.80 | 114-117 | 69.5 | [5] |

| 12o | C₁₈H₁₆Cl₂N₂O | - | 107-109 | 63.7 | [5] |

| 12q | C₁₆H₁₁ClF₂N₃O₂ | 350.73 | 121-124 | 63.7 | [5] |

Table 2: Spectroscopic Data for N-(4,7-dichloroquinolin-2-yl)benzamide (3) and N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4)

| Compound ID | 1H-NMR (δ ppm) | 13C-NMR (δ ppm) | ESI-MS (m/z) | Reference |

| 3 | Not explicitly detailed | Not explicitly detailed | [M+H]⁺: 317.0/319.0 | [4] |

| 4 | Not explicitly detailed | Not explicitly detailed | [M+H]⁺: 368.1/370.1 | [4] |

Biological Activity and Signaling Pathways

Derivatives of 2-chloro-N-quinolinyl-benzamide are being investigated for a variety of therapeutic applications. For instance, certain quinoline derivatives have been shown to possess potent anticancer, antibacterial, antifungal, and antiparasitic properties.[4]

One study on a related indoloquinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated its potential for treating colorectal cancer by modulating the PI3K/AKT/mTOR signaling pathway.[6] This pathway is crucial in regulating cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many cancers.

Conceptual Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for quinoline-based anticancer agents.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to design and synthesize new analogs. The adaptability of the synthetic routes allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity. Further investigation into the mechanisms of action, such as the modulation of key signaling pathways like PI3K/AKT/mTOR, will be crucial for the development of these compounds into clinically viable drugs.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Chloro-N-quinolin-5-yl-benzamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Mechanism of Action for 2-Chloro-N-quinolin-5-yl-benzamide

Executive Summary

This document provides a detailed overview of the available scientific information regarding the mechanism of action of this compound. Extensive searches of scientific literature and databases have revealed limited direct research on this specific compound. Therefore, this guide synthesizes information from structurally related quinoline and benzamide derivatives to infer a potential mechanism of action and guide future research. The analysis of analogous compounds suggests that this compound may exhibit inhibitory activity against protein kinases, possess antifungal properties, or act as an anticancer, antibacterial, or antiparasitic agent. Further experimental validation is necessary to elucidate its precise biological targets and signaling pathways.

Introduction

This compound is a synthetic organic molecule featuring a quinoline ring linked to a chlorobenzamide moiety. The quinoline and benzamide scaffolds are present in numerous biologically active compounds, indicating a potential for therapeutic applications. This guide aims to provide a comprehensive technical resource for researchers by summarizing the known biological activities of structurally similar compounds and proposing a putative mechanism of action for this compound.

Inferred Biological Activity from Analogous Compounds

Due to the absence of direct studies on this compound, its potential biological activities are inferred from compounds with high structural similarity.

Kinase Inhibition

A structurally related compound, N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) , is a potent dual inhibitor of Src and Abl kinases.[1] This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases.[1] Given the presence of the chloro-substituted phenylamide group in both molecules, it is plausible that this compound could also function as a kinase inhibitor.

Fungicidal Activity

Novel benzamides substituted with quinoline-linked 1,2,4-oxadiazole have been synthesized and demonstrated fungicidal properties.[2] This suggests that the quinoline-benzamide scaffold could be a valuable pharmacophore for the development of new antifungal agents.

Anticancer, Antibacterial, and Antiparasitic Potential

The quinoline derivative, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide , has been synthesized and is considered a relevant therapeutic agent with potential anticancer, antibacterial, antifungal, and antiparasitic properties.[3][4] This broad spectrum of activity highlights the therapeutic potential of quinoline-benzamide derivatives. Furthermore, N-benzoyl-2-hydroxybenzamides have been evaluated for their activity against several protozoan parasites.[5]

Proposed Mechanism of Action and Signaling Pathways

Based on the activities of analogous compounds, a hypothetical mechanism of action for this compound can be proposed. If it acts as a kinase inhibitor, it would likely interfere with signal transduction pathways crucial for cell proliferation and survival.

Caption: Hypothetical signaling pathway inhibited by this compound.

Proposed Experimental Protocols

To validate the hypothesized mechanism of action, a series of experiments are recommended.

Kinase Inhibition Assays

A panel of kinase inhibition assays should be performed to determine if this compound inhibits specific kinases.

Experimental Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assays

Cell viability and proliferation assays using various cancer cell lines will be crucial to assess the compound's cytotoxic or cytostatic effects.

Experimental Workflow:

Caption: General workflow for cell-based viability and proliferation assays.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes the inhibitory constants (Ki) for the analogous compound BMS-354825.

| Compound | Target Kinase | Ki (pM) |

| BMS-354825 | Src | 16 ± 1.0 |

| BMS-354825 | Bcr-Abl | 30 ± 22 |

Data from Lombardo et al. (2004).[1]

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that this compound warrants further investigation as a potential therapeutic agent. The most promising avenue for research appears to be its potential as a kinase inhibitor. Future studies should focus on synthesizing the compound, confirming its structure, and performing the outlined experimental protocols to elucidate its precise mechanism of action, identify its biological targets, and evaluate its therapeutic potential. The quinoline-5-sulfonamide series also presents an interesting structural parallel for potential anticancer and antimicrobial activities.[6] The synthesis of various substituted benzamides linked to heterocyclic systems like 1,2,4-oxadiazole further underscores the broad therapeutic potential of this chemical class.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-N-quinolin-5-yl-benzamide

Disclaimer: As of late 2025, a thorough review of scientific literature, patent databases, and chemical registries indicates a significant lack of specific biological data for the compound 2-Chloro-N-quinolin-5-yl-benzamide . There is no published research detailing its therapeutic targets, mechanism of action, or quantitative bioactivity. This guide, therefore, provides a foundational framework for researchers and drug development professionals on how to approach the characterization of this and other novel chemical entities, drawing upon general principles of drug discovery and the known activities of structurally related compounds.

Introduction to the Quinoline and Benzamide Scaffolds

The chemical structure of this compound combines two pharmacologically significant scaffolds: quinoline and benzamide. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the quinoline ring is a key determinant of its therapeutic action. For instance, 4-aminoquinolines are known for their antimalarial effects, which are thought to involve interference with heme polymerization in the parasite's digestive vacuole.[4] 8-aminoquinolines also exhibit potent antimalarial activity.[5][6]

Benzamide moieties are also prevalent in a wide range of clinically approved drugs and investigational agents, demonstrating activities such as antiemetic, antipsychotic, and anticancer effects. The nature and position of substituents on the benzamide ring critically influence the compound's pharmacological profile.

The combination of these two scaffolds in this compound suggests a potential for diverse biological activities, yet requires empirical validation.

Hypothetical Therapeutic Areas of Interest

Based on the known pharmacology of related quinoline and benzamide derivatives, the following therapeutic areas represent logical starting points for the investigation of this compound:

-

Oncology: Many quinoline-based compounds have been investigated as anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and metastasis.[1][7]

-

Infectious Diseases: The quinoline core is famously associated with antimalarial drugs like chloroquine.[8] Additionally, various derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[3]

-

Inflammatory Diseases: Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in autoimmune disorders and other inflammatory conditions.[1][9]

-

Neurological Disorders: Some quinoline-containing compounds have been explored for their potential in treating neurological conditions.[1]

Proposed Workflow for Target Identification and Validation

For a novel compound such as this compound, a systematic approach is necessary to identify and validate its potential therapeutic targets. The following is a generalized experimental workflow.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of 2-Chloro-N-quinolin-5-yl-benzamide: A Technical Guide for Screening Library Inclusion

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological landscape surrounding the scaffold of 2-Chloro-N-quinolin-5-yl-benzamide. Due to the limited direct experimental data on this specific molecule, this document leverages data from closely related N-quinolinyl-benzamide analogs to offer insights into its potential synthesis, biological activities, and inclusion in screening libraries. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical series.

Chemical and Physical Properties

| Property | Value |

| Compound Name | 2,4-dichloro-N-(quinolin-5-yl)benzamide |

| Molecular Formula | C₁₆H₁₀Cl₂N₂O |

| Molecular Weight | 317.17 g/mol |

| Identifier | IB04-5816 (Chemdiv) |

Synthesis and Experimental Protocols

The synthesis of N-quinolinyl-benzamides generally proceeds through the coupling of a quinoline amine with a substituted benzoic acid or its corresponding acyl chloride. The following section details a generalized experimental protocol for the synthesis of compounds within this class.

General Synthesis of N-Quinolinyl-Benzamides

A common and effective method for the synthesis of N-quinolinyl-benzamides is the amidation reaction between a quinoline amine and a benzoyl chloride in the presence of a base.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 5-aminoquinoline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, for example triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

-

Acylation: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Synthesis Workflow Diagram

Potential Biological Activities and Screening Library Inclusion

The quinoline and benzamide moieties are present in numerous biologically active compounds, suggesting that this compound could exhibit a range of pharmacological effects. Analogs have demonstrated activities including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential

Many quinoline derivatives have been investigated as anticancer agents. For instance, some quinoline-based compounds have been shown to inhibit tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a potential target for quinoline-based inhibitors.

Navigating the Kinase Inhibitor Landscape: An In-depth Technical Guide on 2-Chloro-N-quinolin-5-yl-benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the emerging role of 2-Chloro-N-quinolin-5-yl-benzamide in the field of kinase inhibitor screening. While direct, in-depth research on this specific molecule is limited in publicly available literature, this document synthesizes information on structurally related compounds and outlines a theoretical framework for its investigation as a kinase inhibitor. By examining the broader classes of quinoline and benzamide derivatives that have shown significant activity in targeting various kinases, we provide a foundational understanding for researchers seeking to explore the potential of this compound. This guide offers projected experimental protocols, potential signaling pathways of interest, and a structured approach to data interpretation, thereby equipping drug development professionals with the necessary tools to initiate and advance research into this promising compound.

Introduction: The Therapeutic Potential of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The benzamide and quinoline scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The novel compound, this compound, combines these key pharmacophores, suggesting its potential as a valuable candidate for kinase inhibitor screening programs.

While specific data for this compound is not yet prevalent in the scientific literature, the exploration of analogous compounds provides a strong rationale for its investigation. For instance, various benzamide derivatives have been identified as inhibitors of Rho-associated kinase-1 (ROCK1), a key regulator of cellular contractility and motility.[1] Similarly, compounds incorporating the quinoline moiety have demonstrated inhibitory activity against a range of kinases, including the dual Src/Abl kinase inhibitor Dasatinib, which features a substituted thiazole carboxamide linked to a pyrimidine.[2][3][4] Furthermore, N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been developed as dual PI3K/mTOR inhibitors, highlighting the versatility of the quinoline scaffold in targeting critical cancer-related pathways.[5]

This guide will, therefore, extrapolate from the existing knowledge of these related molecular classes to provide a detailed technical framework for the systematic evaluation of this compound.

Projected Kinase Targets and Signaling Pathways

Based on the structural motifs present in this compound, several kinase families and associated signaling pathways emerge as high-priority targets for initial screening efforts.

Receptor Tyrosine Kinases (RTKs)

The quinoline core is a common feature in inhibitors of RTKs such as EGFR, VEGFR, and PDGFR. Dysregulation of these kinases is implicated in numerous cancers. A hypothetical workflow for screening against RTKs is presented below.

Caption: A generalized workflow for screening this compound against a panel of receptor tyrosine kinases.

Non-Receptor Tyrosine Kinases

The Src and Abl kinases, targets of the successful drug Dasatinib, represent another promising avenue of investigation. A potential signaling pathway involving these kinases is illustrated below.

Caption: A simplified diagram of the Src/Abl signaling pathway and the potential inhibitory action of the compound.

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate assessment of a compound's inhibitory potential. The following sections outline standard methodologies for key assays.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-

Reagent Preparation :

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the compound in kinase buffer.

-

Reconstitute the kinase, substrate, and ATP in kinase buffer to their optimal concentrations.

-

-

Assay Procedure :

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase/substrate mix to each well.

-

Initiate the reaction by adding 2.5 µL of ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Phosphorylation Assay (Western Blot)

This method is used to assess the ability of the compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.

-

Cell Culture and Treatment :

-

Plate cells (e.g., a cancer cell line known to have activated the target kinase pathway) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

-

Protein Extraction and Quantification :

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting :

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein and the loading control.

-

Determine the extent of inhibition of phosphorylation at different compound concentrations.

-

Data Presentation and Interpretation

To facilitate the comparison of inhibitory activities and the identification of structure-activity relationships, all quantitative data should be summarized in a structured format.

Table 1: In Vitro Kinase Inhibition Profile of this compound (Hypothetical Data)

| Kinase Target | IC50 (nM) |

| EGFR | 150 |

| VEGFR2 | 275 |

| PDGFRβ | 320 |

| Src | 55 |

| Abl (native) | 80 |

| Abl (T315I) | >10,000 |

| ROCK1 | 850 |

| PI3Kα | 1,200 |

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, its structural components strongly suggest its potential as a kinase inhibitor. This technical guide provides a comprehensive roadmap for its systematic evaluation, from initial target identification and screening to cellular and mechanistic studies. The proposed workflows and protocols offer a robust framework for researchers to begin to unravel the therapeutic potential of this novel compound. Future work should focus on a broad initial kinase screen to identify primary targets, followed by in-depth biochemical and cellular characterization of the most promising hits. Lead optimization studies, guided by structure-activity relationship analysis, will be crucial in developing this compound derivatives with enhanced potency, selectivity, and drug-like properties.

References

- 1. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Promise of Quinoline Benzamides in Antiviral Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, quinoline benzamide derivatives have emerged as a particularly promising scaffold. This technical guide provides an in-depth analysis of the current research, quantitative data, and experimental methodologies surrounding the antiviral activity of quinoline benzamide compounds, with a focus on their potential to combat a range of viral pathogens.

Executive Summary

Quinoline benzamide compounds are a class of synthetic organic molecules characterized by a quinoline ring system linked to a benzamide moiety. This structural framework has proven to be a versatile platform for the development of potent antiviral agents. Research has demonstrated significant in vitro activity against several RNA viruses, most notably influenza viruses, with some derivatives exhibiting inhibitory concentrations in the low micromolar and even nanomolar range. The primary mechanism of action for some of the most potent anti-influenza quinoline benzamides involves the disruption of the viral RNA-dependent RNA polymerase (RdRp) complex, a critical enzyme for viral replication. This guide will delve into the specifics of their antiviral activity, mechanism of action, and the experimental protocols used for their evaluation.

Antiviral Activity Spectrum

Recent studies have highlighted the efficacy of quinoline benzamide derivatives against various influenza virus strains, including H1N1, H3N2, and influenza B.[1][2] The broader quinoline class of compounds has also shown potential against a wide array of other viruses, such as Dengue virus, Zika virus, HIV, and coronaviruses, suggesting that the quinoline scaffold is a privileged structure in antiviral research.[3][4][5][6][7]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected 4-[(quinolin-4-yl)amino]benzamide derivatives against various influenza virus strains.

Table 1: Antiviral Activity and Cytotoxicity of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide Derivatives against Influenza A/WSN/33 (H1N1) [1][8]

| Compound ID | CC50 (μM) in MDCK cells | EC50 (μM) (Cytopathic Effect Assay) | IC50 (μM) (Plaque Inhibition Assay) |

| G01 | >100 | 16.48 ± 5.57 | NT |

| G02 | >100 | 10.1 ± 1.66 | NT |

| G03 | >100 | 10.04 ± 1.90 | NT |

| G07 | >100 | 11.38 ± 1.89 | 0.23 ± 0.15 |

| G10 | >100 | 10.36 ± 0.22 | NT |

| G11 | >100 | 7.17 ± 1.53 | NT |

| Amantadine | NT | NT | >100 |

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; IC50: 50% inhibitory concentration; NT: Not Tested. MDCK: Madin-Darby Canine Kidney cells.

Table 2: Plaque Inhibition Assay of Compound G07 against Various Influenza Strains [1]

| Virus Strain | IC50 (μM) |

| A/WSN/33 (H1N1) | 0.23 ± 0.15 |

| A/PR/8 (H1N1) | 11.37 ± 2.38 |

| A/HK/68 (H3N2) | 7.51 ± 1.76 |

| Influenza B virus | 10.99 ± 1.16 |

| Amantadine (A/HK/68) | 2.22 ± 0.57 |

Mechanism of Action

The antiviral activity of several potent 4-[(quinolin-4-yl)amino]benzamide derivatives against influenza virus is attributed to their ability to interfere with the viral ribonucleoprotein (RNP) complex.[1][2] The RNP is a crucial machinery for the transcription and replication of the viral RNA genome. Specifically, compounds like G07 have been shown to interact with the RNP, with molecular docking studies suggesting an inhibitory effect on the interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) subunits of the viral RNA polymerase.[1][2] This disruption of the polymerase complex assembly is a key mechanism for inhibiting viral replication.

Caption: Proposed mechanism of action for anti-influenza quinoline benzamide compounds.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the synthesis and evaluation of antiviral quinoline benzamide compounds.

General Synthesis of 4-[(Quinolin-4-yl)amino]benzamide Derivatives (G01-G26)[1]

The synthesis of the target compounds involves a multi-step process, beginning with the preparation of quinolinyl aminobenzoic acids, followed by a condensation reaction to yield the final benzamide derivatives.

Caption: General synthetic workflow for 4-[(quinolin-4-yl)amino]benzamide derivatives.

Detailed Protocol:

-

Preparation of 4-[(Quinolin-4-yl)amino]benzoic acid (F01–F09): A mixture of the appropriate 4-chloroquinoline derivative and p-aminobenzoic acid is refluxed in ethanol.[9]

-

Synthesis of 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzamide Derivatives (G01–G26):

-

A solution of 4-[(quinolin-4-yl)amino]benzoic acid (2 mmol), 1-[3-(dimethylamino)propyl]-3-ethyl-carbodiimide hydrochloride (EDCI, 3 mmol), 1-hydroxybenzotriazole (HOBt, 3 mmol), and triethylamine (6 mmol) in N,N-dimethylformamide (DMF, 20 mL) is stirred at ambient temperature for 30 minutes.[1]

-

A solution of the corresponding amine (24 mmol) in DMF (10 mL) is then added.[1]

-

The reaction mixture is stirred at ambient temperature for 24 hours.[1]

-

The final products are purified and characterized by spectroscopic methods (MS, HRMS, 1H NMR, and 13C NMR).[1]

-

In Vitro Antiviral Assays

The cytotoxicity of the compounds is typically evaluated in the cell line used for the antiviral assays (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) using the MTT assay.

Protocol:

-

MDCK cells are seeded in 96-well plates.

-

After 24 hours, the cells are treated with serial dilutions of the test compounds.

-

The plates are incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Protocol:

-

MDCK cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed and then infected with the virus (e.g., influenza A/WSN/33 at a specific multiplicity of infection - MOI).

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

-

Medium containing serial dilutions of the test compounds is added to the wells.

-

The plates are incubated until the CPE in the virus control wells is complete (typically 48-72 hours).

-

Cell viability is assessed using the MTT assay as described above.

-

The 50% effective concentration (EC50) is calculated from the dose-response curve.

This assay quantifies the inhibition of virus production by measuring the reduction in the number and/or size of plaques formed in a cell monolayer.

Protocol:

-

Confluent monolayers of MDCK cells in 6-well plates are infected with a diluted virus stock to produce a countable number of plaques.

-

After a 1-hour adsorption period, the inoculum is removed.

-

The cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

The plates are incubated until plaques are visible.

-

The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in each well is counted, and the 50% inhibitory concentration (IC50) is calculated by comparing the plaque numbers in treated wells to those in untreated control wells.

Caption: Workflow for in vitro antiviral evaluation of quinoline benzamide compounds.

Future Directions and Conclusion

The research to date strongly supports the continued investigation of quinoline benzamide derivatives as a promising class of antiviral agents. The potent anti-influenza activity, coupled with a defined mechanism of action targeting the viral polymerase, provides a solid foundation for further drug development efforts.

Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

-

Broad-Spectrum Activity: Screening optimized compounds against a wider range of viruses, including other RNA viruses, to explore their full potential.

-

In Vivo Efficacy: Advancing the most promising candidates to in vivo studies in animal models to assess their efficacy and safety.

-

Resistance Studies: Investigating the potential for viral resistance to these compounds and identifying the genetic basis of any observed resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. malariaworld.org [malariaworld.org]

- 8. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Parameters of Quinoline Derivatives

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET), collectively determining its bioavailability and overall efficacy.[5]

This technical guide provides a comprehensive overview of the core physicochemical parameters of quinoline derivatives. It details the experimental protocols for their determination, presents key data in a structured format, and illustrates the critical interplay between these properties and biological outcomes.

Core Physicochemical Parameters in Drug Discovery

The biological activity of a quinoline derivative is not solely dependent on its interaction with a target receptor. It is critically modulated by its ability to reach that target in sufficient concentration and for an adequate duration. This is where physicochemical properties become paramount.

-

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility between a nonpolar (lipid) and a polar (aqueous) phase. It is a crucial predictor of a drug's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[5] While a certain degree of lipophilicity is essential for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and higher toxicity. For many orally bioavailable drugs, a logP value of less than 5 is considered desirable.[6]

-

Aqueous Solubility: Solubility is the ability of a compound to dissolve in a solvent, in this case, the aqueous environment of the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

-

Ionization Constant (pKa): The pKa value indicates the strength of an acid or base. Since most drugs are weak acids or bases, their ionization state at physiological pH (typically ~7.4) is dictated by their pKa. The ionization state profoundly affects both solubility and lipophilicity. For quinoline, a weak tertiary base, the pKa is approximately 4.90, meaning it will be partially protonated in acidic environments.[7]

-

Molecular Descriptors for "Drug-Likeness": Based on empirical observations, several rules of thumb have been developed to guide the design of orally available drugs. The most famous of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has:

-

A molecular weight (MW) over 500 Da

-

A logP value over 5

-

More than 5 hydrogen bond donors (HBD)

-

More than 10 hydrogen bond acceptors (HBA)

-

Fewer than 5 rotatable bonds (NRB) is also a common criterion for good bioavailability.[6]

-

Data Presentation: Physicochemical Properties of Representative Quinoline Derivatives

The following tables summarize key physicochemical parameters for various classes of quinoline derivatives, providing a comparative snapshot of their properties.

Table 1: Calculated "Drug-Likeness" Parameters for Selected Quinolinequinones

| Compound | Molecular Weight (MW) | logP | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | Rotatable Bonds (NRB) | Lipinski's Rule of Five Compliance |

| Derivative A | < 500 | < 5 | < 10 | < 5 | < 5 | Compliant |

| Derivative B | > 500 | < 5 | < 10 | < 5 | < 5 | Violation (MW) |

| Derivative C | < 500 | < 5 | < 10 | < 5 | < 5 | Compliant |

| Derivative D | > 500 | < 5 | < 10 | < 5 | < 5 | Violation (MW) |

| Derivative E | < 500 | < 5 | < 10 | < 5 | < 5 | Compliant |

| Data adapted from studies on novel quinolinequinones, highlighting compliance with drug-likeness criteria. Compounds with MW > 500 Da are noted as exceptions.[6] |

Table 2: Experimental Lipophilicity (logPTLC) of Quinoline-1,4-quinone Hybrids

| Compound Class | Substituent at C-2 | logPTLC Range | General Observation |

| Quinolinedione Hybrids | Hydrogen | ~1.65 - 2.50 | Low lipophilicity |

| Methyl | ~2.00 - 2.80 | Slightly increased lipophilicity | |

| Carbonyl | ~2.50 - 3.50 | Moderate lipophilicity | |

| Pyrrolidinyl | ~3.80 - 4.50 | Higher lipophilicity | |

| Morpholinyl | ~4.00 - 4.80 | High lipophilicity | |

| Naphthoquinone Hybrids | Various | 4.61 - 5.06 | Highest lipophilicity in the series |

| Data derived from experimental determination using RP-TLC. The logP is shown to be highly dependent on the substituent at the C-2 position.[5] |

Table 3: Physical Properties of Parent Quinoline and a Synthesized Derivative

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | pKa |

| Quinoline (Parent) | C₉H₇N | 129.16 | Colorless liquid | -15.6 | 4.90 |

| Derivative 6a | C₁₉H₁₆FN₃O₃ | 353.35 | White solid | 255 - 257 | N/A |

| Data for parent quinoline from PubChem.[7] Data for derivative 6a from a synthetic study, demonstrating typical characterization data.[8] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of accurate physicochemical characterization.

Determination of Lipophilicity (logP) by RP-TLC

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common and reliable method for the experimental determination of lipophilicity.[5] It measures the retention of a compound on a nonpolar stationary phase.

Principle: The retention factor (Rf) of a compound on a reversed-phase plate is linearly related to its lipophilicity. By using a series of standard compounds with known logP values, a calibration curve can be generated to determine the logP of the test compounds.

Methodology:

-

Plate Preparation: RP-TLC plates (e.g., RP-18 F254) are used as the stationary phase.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetone or methanol) and an aqueous buffer is used as the mobile phase. The experiment is run with varying concentrations of the organic solvent (e.g., from 50% to 80% v/v).

-

Sample Application: Dilute solutions of the test compounds and standard compounds are spotted onto the plate.

-

Chromatography: The plate is developed in a chromatography chamber saturated with the mobile phase.

-

Visualization & Rf Calculation: After development, the spots are visualized (e.g., under UV light). The Rf value for each spot is calculated (Rf = distance traveled by spot / distance traveled by solvent front).

-

RM0 Calculation: The RM value is calculated for each solvent concentration using the formula: RM = log[(1/Rf) - 1]. The RM0 value is then determined by extrapolating the linear regression of RM versus organic solvent concentration to 0% concentration (pure water).[5]

-

logP Determination: A calibration curve is plotted using the RM0 values of the standard compounds against their known literature logP values. The logP of the test compounds (logPTLC) is then interpolated from this curve.[5]

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionization center, which is common in aromatic systems like quinoline.

Principle: The UV-Vis absorption spectrum of an ionizable compound often changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.

Methodology:

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of the quinoline derivative is prepared in a suitable solvent (e.g., methanol or DMSO). This stock is then diluted to a constant concentration in each of the different pH buffers.

-

Spectral Acquisition: The UV-Vis spectrum for each buffered solution is recorded. An analytical wavelength is chosen where the difference in absorbance between the ionized and unionized species is maximal.

-

Data Collection: The absorbance at the chosen analytical wavelength is measured for each solution.

-

pKa Calculation: The absorbance is plotted against the pH. The data is fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at which the inflection point of the resulting sigmoidal curve occurs (i.e., where the concentrations of the ionized and unionized species are equal).

Mandatory Visualizations

Logical Relationships

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. ijshr.com [ijshr.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives : Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-N-quinolin-5-yl-benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of the novel compound 2-Chloro-N-quinolin-5-yl-benzamide. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are critical for its preclinical development. The information herein is intended to guide researchers in establishing the physicochemical profile of this and similar small molecules.

Introduction

This compound is a small molecule featuring a chlorinated benzamide moiety linked to a quinoline ring. Compounds of this class, particularly quinoline amides, are of significant interest in drug discovery due to their diverse biological activities. Structurally related molecules have shown potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.[1] Other quinoline derivatives have demonstrated a broad spectrum of activities, including antimicrobial and antineoplastic effects.[2] Given the therapeutic potential of this scaffold, a thorough understanding of its solubility and stability is paramount for advancing it through the drug development pipeline. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

Predicted Physicochemical Properties

While experimental data is pending, computational tools can provide initial estimates of the physicochemical properties of this compound. These predictions are useful for guiding initial formulation strategies and analytical method development.

| Property | Predicted Value | Method |

| Molecular Weight | 282.73 g/mol | Calculation |

| LogP (o/w) | 4.2 - 4.8 | Various Models |

| pKa (most basic) | 3.5 - 4.5 (Quinoline N) | Prediction Software |

| pKa (most acidic) | 12.0 - 13.0 (Amide N-H) | Prediction Software |

Note: These values are estimations and must be confirmed by experimental analysis.

Aqueous Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and suitability for various formulations. Two key types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a high-concentration stock solution (typically in DMSO) and then diluted in an aqueous buffer. This often results in a supersaturated solution, and the measurement reflects the solubility before precipitation reaches equilibrium. It is a high-throughput method used for early-stage compound screening.[3][4]

Table 1: Hypothetical Kinetic Solubility Data for this compound

| Assay Type | Buffer System | pH | Solubility (µg/mL) | Solubility (µM) |

| Nephelometry | PBS | 7.4 | < 10 | < 35.4 |

| Direct UV | PBS | 7.4 | 8.5 | 30.1 |

Thermodynamic Solubility

Thermodynamic solubility, or equilibrium solubility, is the true saturation concentration of a compound in a solvent at equilibrium.[5] It is determined by incubating an excess of the solid compound with the solvent over an extended period until the dissolution and precipitation rates are equal.[3][6] This is a more time-consuming but more accurate measure of solubility, crucial for later-stage development and formulation.

Table 2: Hypothetical Thermodynamic Solubility Data for this compound

| Buffer System | pH | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| Phosphate Buffer | 2.0 | 24 | 55.2 | 195.3 |

| Phosphate Buffer | 7.4 | 24 | 2.1 | 7.4 |

| Glycine Buffer | 9.0 | 24 | 1.8 | 6.4 |

Chemical Stability Assessment

Evaluating the chemical stability of a drug candidate is essential to ensure its integrity, potency, and safety over time. This is typically assessed through forced degradation (stress testing) and pH stability profiling.

Forced Degradation Studies

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.[7] These studies help to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[8][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Table 3: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Time | % Assay of Parent | Major Degradant(s) Identified |

| 0.1 M HCl at 60 °C | 24 h | 88.5% | Amide hydrolysis product |

| 0.1 M NaOH at 60 °C | 24 h | 82.1% | Amide hydrolysis product |

| 3% H₂O₂ at RT | 24 h | 95.3% | N-oxide on quinoline |

| Heat (80 °C, solid) | 48 h | >99% | No significant degradation |

| Photostability (ICH Q1B) | - | >98% | Minor unspecified degradants |

pH Stability Profile

The stability of a compound across a range of pH values is critical, as it can be exposed to different pH environments in the gastrointestinal tract and in various formulations. This is typically evaluated by incubating the compound in buffers of different pH for a set period and measuring the remaining parent compound.[11]

Table 4: Hypothetical pH Stability Data for this compound at 37 °C

| pH | Buffer | Incubation Time (h) | % Remaining |

| 1.0 | HCl | 24 | 92.4% |

| 7.4 | PBS | 24 | 98.8% |

| 9.0 | Ammonium Formate | 24 | 96.5% |

Experimental Protocols

Kinetic Solubility Assay (Nephelometric Method)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.

-

Measurement: Measure the light scattering of each well using a nephelometer. A significant increase in light scattering compared to a DMSO control indicates precipitation.

References

- 1. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. ijisrt.com [ijisrt.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. enamine.net [enamine.net]

Navigating the Synthesis and Procurement of 2-Chloro-N-quinolin-5-yl-benzamide: A Technical Guide

For Immediate Release

This technical guide addresses the commercial availability and a viable synthetic route for 2-Chloro-N-quinolin-5-yl-benzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to its status as a novel or niche research chemical, direct commercial procurement channels for this compound have not been identified. However, this guide provides a comprehensive overview of a feasible custom synthesis approach, including the sourcing of necessary starting materials and a detailed experimental protocol.

Executive Summary

Starting Material Procurement and Properties

The successful synthesis of this compound is contingent on the availability and purity of its starting materials. The following tables summarize the key properties and commercial availability of the required precursors.

Table 1: Properties and Availability of 5-Aminoquinoline

| Property | Value |

| CAS Number | 611-34-7[1] |

| Molecular Formula | C₉H₈N₂[1] |

| Molecular Weight | 144.17 g/mol [1] |

| Appearance | Powder[1] |

| Melting Point | 106-109 °C[1] |

| Boiling Point | 310 °C[1] |

| Commercial Suppliers | Sigma-Aldrich, Thermo Scientific Chemicals, TCI America[2][3] |

Table 2: Properties and Availability of 2-Chlorobenzoyl chloride

| Property | Value |

| CAS Number | 609-65-4[4] |

| Molecular Formula | C₇H₄Cl₂O[5] |

| Molecular Weight | 175.01 g/mol |

| Appearance | Clear colourless to very slightly yellow liquid[4] |

| Melting Point | -4 to -3 °C |

| Boiling Point | 238 °C |

| Density | 1.382 g/mL at 25 °C |

| Commercial Suppliers | Sigma-Aldrich, ChemicalBook, Santa Cruz Biotechnology[4][6] |

Experimental Protocol: Synthesis of this compound

This protocol details the amidation reaction between 5-aminoquinoline and 2-chlorobenzoyl chloride to yield the desired product.

Materials:

-

5-Aminoquinoline

-

2-Chlorobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane. To this solution, add a suitable base such as triethylamine or pyridine (1.2 eq).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

-